Cas no 2580182-04-1 (Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate)

Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-27725441
- ethyl 5-(2-methylpropyl)piperidine-2-carboxylate
- 2580182-04-1
- Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate
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- Inchi: 1S/C12H23NO2/c1-4-15-12(14)11-6-5-10(8-13-11)7-9(2)3/h9-11,13H,4-8H2,1-3H3
- InChI Key: RUTCERGUDYSION-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CCC(CN1)CC(C)C)=O
Computed Properties
- Exact Mass: 213.172878976g/mol
- Monoisotopic Mass: 213.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.3Ų
Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725441-0.5g |
ethyl 5-(2-methylpropyl)piperidine-2-carboxylate |
2580182-04-1 | 95.0% | 0.5g |
$1247.0 | 2025-03-20 | |
Enamine | EN300-27725441-0.25g |
ethyl 5-(2-methylpropyl)piperidine-2-carboxylate |
2580182-04-1 | 95.0% | 0.25g |
$1196.0 | 2025-03-20 | |
Enamine | EN300-27725441-2.5g |
ethyl 5-(2-methylpropyl)piperidine-2-carboxylate |
2580182-04-1 | 95.0% | 2.5g |
$2548.0 | 2025-03-20 | |
Enamine | EN300-27725441-0.05g |
ethyl 5-(2-methylpropyl)piperidine-2-carboxylate |
2580182-04-1 | 95.0% | 0.05g |
$1091.0 | 2025-03-20 | |
Enamine | EN300-27725441-5.0g |
ethyl 5-(2-methylpropyl)piperidine-2-carboxylate |
2580182-04-1 | 95.0% | 5.0g |
$3770.0 | 2025-03-20 | |
Enamine | EN300-27725441-1.0g |
ethyl 5-(2-methylpropyl)piperidine-2-carboxylate |
2580182-04-1 | 95.0% | 1.0g |
$1299.0 | 2025-03-20 | |
Enamine | EN300-27725441-0.1g |
ethyl 5-(2-methylpropyl)piperidine-2-carboxylate |
2580182-04-1 | 95.0% | 0.1g |
$1144.0 | 2025-03-20 | |
Enamine | EN300-27725441-10.0g |
ethyl 5-(2-methylpropyl)piperidine-2-carboxylate |
2580182-04-1 | 95.0% | 10.0g |
$5590.0 | 2025-03-20 |
Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate Related Literature
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
Additional information on Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate
Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate: A Comprehensive Overview
Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate, with CAS No. 2580182-04-1, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. This compound, characterized by its piperidine ring structure and substituted carboxylic ester group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential applications in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
The molecular structure of Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate is defined by a six-membered piperidine ring with a carboxylic ester group at the 2-position and an isobutyl substituent at the 5-position. This arrangement confers the molecule with both rigidity and flexibility, enabling it to participate in diverse chemical reactions. The ester group, in particular, plays a crucial role in modulating the compound's reactivity and solubility properties, which are critical factors in drug delivery systems.
Recent advancements in synthetic methodologies have further enhanced our ability to synthesize Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate with high precision. Researchers have employed various strategies, including nucleophilic substitution and ring-opening reactions, to optimize the synthesis process. These methods not only improve yield but also ensure the production of high-purity compounds, which are essential for downstream applications.
In terms of biological activity, Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate has shown promise as a precursor for bioactive molecules. Studies have demonstrated that derivatives of this compound can modulate enzyme activity and interact with cellular receptors, suggesting its potential role in treating various diseases. For instance, recent research has explored its use as a lead compound in anti-inflammatory and anti-cancer drug discovery programs.
The chemical stability of Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate is another aspect that has been extensively studied. Its resistance to hydrolysis under physiological conditions makes it an attractive candidate for drug delivery systems where stability is paramount. Additionally, its ability to form stable complexes with metal ions has opened new avenues for its application in coordination chemistry and catalysis.
From an environmental standpoint, the ecological impact of Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate has also been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles to assess its safety for industrial and pharmaceutical use. These studies have provided valuable insights into sustainable practices for handling and disposing of this compound.
In conclusion, Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate (CAS No. 2580182-04-1) stands out as a significant molecule with multifaceted applications across various scientific domains. Its unique chemical properties, coupled with recent advancements in synthetic and analytical techniques, continue to expand its utility in both academic research and industrial settings. As ongoing studies unravel new aspects of its potential, this compound is poised to play an increasingly important role in the development of innovative solutions across the chemical sciences.
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